N-(heptan-3-yl)-3,3-diphenylpropanamide
Description
N-(heptan-3-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by a 3,3-diphenylpropanamide backbone substituted with a heptan-3-yl group at the amide nitrogen. Its molecular formula is C₂₈H₃₃NO, with a molecular weight of 399.57 g/mol. The compound’s structure combines lipophilic aromatic diphenyl groups with a moderately branched aliphatic heptyl chain, balancing solubility and reactivity.
Properties
IUPAC Name |
N-heptan-3-yl-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-3-5-16-20(4-2)23-22(24)17-21(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20-21H,3-5,16-17H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEPWLHHESZYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(heptan-3-yl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with heptan-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: N-(heptan-3-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Depending on the nucleophile, various substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(heptan-3-yl)-3,3-diphenylpropanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound may be used to study the interactions of amides with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of N-(heptan-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,3-diphenylpropanamide scaffold is versatile, with biological and chemical properties heavily influenced by substituents on the amide nitrogen. Below is a systematic comparison with structurally related compounds:
Substituent Position and Electronic Effects
| Compound Name | Substituent | Key Functional Groups | Biological Activity/Relevance | Source |
|---|---|---|---|---|
| N-(3-nitrophenyl)-3,3-diphenylpropanamide | 3-Nitrophenyl | Nitro (-NO₂), amide | Enhanced reactivity for electrophilic substitution; potential anticancer activity | |
| N-(4-nitrophenyl)-3,3-diphenylpropanamide | 4-Nitrophenyl | Nitro (-NO₂), amide | Higher metabolic stability than meta-nitro analogs due to para-substitution | |
| N-(3-acetylphenyl)-3-phenylpropanamide | 3-Acetylphenyl | Acetamide (-NHCOCH₃) | Improved solubility; tested in protein-binding studies |
Key Insight : Meta-substituted nitro groups (e.g., 3-nitrophenyl) enhance electrophilic reactivity, while para-substituted groups (e.g., 4-nitrophenyl) improve metabolic stability . Acetyl groups increase solubility but may reduce membrane permeability .
Heterocyclic and Aliphatic Substituents
Key Insight: Benzothiazole derivatives show strong kinase inhibition due to planar aromatic systems , while pyrrolidinone-containing analogs exhibit balanced solubility and bioavailability . Aliphatic chains (e.g., heptan-3-yl) likely enhance lipid membrane interaction but may reduce aqueous solubility.
Functional Group Modifications
Key Insight: Replacing the amide with a carboxylic acid or amine drastically alters ionization and bioavailability. Tertiary amines (e.g., dimethylamino) improve solubility and CNS penetration .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | |
|---|---|---|---|---|---|
| N-(3-nitrophenyl)-3,3-diphenylpropanamide | C₂₁H₁₈N₂O₃ | 346.39 | 4.02 | 78.34 | |
| N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide | C₂₃H₂₀N₂OS | 366.45 | 3.98 | 65.78 | |
| N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide | C₂₃H₂₆N₂O₃ | 378.46 | 3.55 | 47.99 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
